chemical structure and properties of 2-(5-Cyclopropyloxolan-2-yl)acetic acid
chemical structure and properties of 2-(5-Cyclopropyloxolan-2-yl)acetic acid
An In-depth Technical Guide to 2-(5-Cyclopropyloxolan-2-yl)acetic acid: Structure, Properties, and Synthetic Strategy
Executive Summary
This technical guide provides a comprehensive analysis of 2-(5-Cyclopropyloxolan-2-yl)acetic acid, a heterocyclic carboxylic acid of interest to researchers and drug development professionals. While direct experimental data on this specific molecule is limited, this document synthesizes information from analogous structures and foundational chemical principles to offer expert insights into its chemical identity, physicochemical properties, and potential applications. We present a detailed examination of its core structural motifs—the cyclopropyl group and the oxolane (tetrahydrofuran) ring—to rationalize its value in modern medicinal chemistry. Furthermore, a plausible, well-documented synthetic route is proposed, complete with a step-by-step protocol and workflow visualization, to empower researchers in its practical application.
Chemical Identity and Physicochemical Properties
2-(5-Cyclopropyloxolan-2-yl)acetic acid is a saturated heterocyclic compound featuring a five-membered oxolane ring substituted with both a cyclopropyl group and an acetic acid moiety. Its identity is established by the following identifiers.
| Property | Value | Source |
| CAS Number | 2138217-61-3 | [1][2] |
| Molecular Formula | C₉H₁₄O₃ | [1][2] |
| Molecular Weight | 170.21 g/mol | [1] |
| SMILES | OC(=O)CC1CCC(O1)C1CC1 | [2] |
| InChI | InChI=1/C9H14O3/c10-9(11)5-7-3-4-8(12-7)6-1-2-6/h6-8H,1-5H2,(H,10,11) | [2] |
| InChI Key | QKINABTWHHGBCW-UHFFFAOYSA-N | [2] |
As this molecule is primarily available as a research chemical, extensive experimental data on its physical properties is not publicly available.[1] To provide context, the properties of the parent scaffold, 2-(Tetrahydrofuran-2-yl)acetic acid, are listed below. It is anticipated that the addition of the nonpolar cyclopropyl group would slightly increase the boiling point and decrease the aqueous solubility compared to the parent compound.
| Property | 2-(Tetrahydrofuran-2-yl)acetic acid | Source |
| CAS Number | 2434-00-6 | [3] |
| Molecular Formula | C₆H₁₀O₃ | [3] |
| Molecular Weight | 130.14 g/mol | [3] |
| Boiling Point | 144-146 °C at 16 mmHg | [3] |
Rationale in Drug Design: Analysis of Core Structural Motifs
The structure of 2-(5-Cyclopropyloxolan-2-yl)acetic acid is not arbitrary; it is a thoughtful combination of two "privileged" scaffolds frequently employed in medicinal chemistry to overcome common challenges in drug development.
The Cyclopropyl Fragment: A "Magic" Moiety
The cyclopropyl ring is far more than a simple cycloalkane. Its unique electronic and conformational properties have made it an increasingly vital tool for medicinal chemists.[4] The strained three-membered ring imparts significant s-character to the C-C bonds, giving them properties reminiscent of a double bond. When appended to a lead compound, the cyclopropyl fragment can confer several advantages:
-
Enhanced Metabolic Stability : The C-H bonds of a cyclopropyl ring are stronger than those in other alkanes, making them more resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase a drug's half-life.[4]
-
Improved Potency and Selectivity : The rigid, well-defined conformation of the cyclopropyl group can lock a molecule into a bioactive conformation, improving binding affinity for its target and reducing off-target effects.[5]
-
Modulation of Physicochemical Properties : It can fine-tune lipophilicity, pKa, and membrane permeability, addressing issues like poor absorption or high plasma clearance.[4]
-
Bioisosteric Replacement : It can serve as a bioisostere for other groups, such as a vinyl or phenyl ring, while offering a different metabolic profile and three-dimensional shape.
The Oxolane (Tetrahydrofuran) Scaffold: A Versatile Modulator
The oxolane ring is a common feature in numerous natural products and FDA-approved drugs.[6] Its inclusion is a strategic choice for improving "drug-like" properties:
-
Improved Solubility : As a polar heterocyclic ether, the oxolane ring can act as a hydrogen bond acceptor, often improving the aqueous solubility of a parent molecule—a critical factor for bioavailability.[6]
-
Enhanced Permeability and Reduced Efflux : By replacing more traditional polar groups, it can optimize the balance of polarity and lipophilicity needed to cross cell membranes.
-
Scaffold and Linker : The defined three-dimensional structure of the ring serves as an excellent scaffold to orient other functional groups in precise vectors for optimal target engagement.[7] The acetic acid side chain provides a robust and versatile handle for synthetic elaboration, allowing for the creation of amides, esters, and other derivatives to build molecular complexity.[3]
The combination of these two motifs in 2-(5-Cyclopropyloxolan-2-yl)acetic acid creates a chiral building block with high potential, offering a pre-packaged solution for enhancing metabolic stability and solubility while providing a defined 3D architecture and a reactive handle for further synthesis.
Proposed Synthesis and Reactivity
While a specific synthesis for 2-(5-Cyclopropyloxolan-2-yl)acetic acid has not been published in peer-reviewed literature, a highly plausible and robust pathway can be designed based on the well-established synthesis of its parent analog, 2-(tetrahydrofuran-2-yl)acetic acid.[8][9] The most effective strategy involves the catalytic hydrogenation of the corresponding furan derivative.
Proposed Synthetic Pathway: Catalytic Hydrogenation
This two-step process begins with the commercially available or readily synthesized ethyl 2-(5-cyclopropylfuran-2-yl)acetate. The furan ring is first reduced to the saturated oxolane (tetrahydrofuran) ring, followed by saponification of the ethyl ester to yield the target carboxylic acid.
Experimental Protocol (Hypothetical)
This protocol is adapted from established procedures for the hydrogenation of furan-acetic acid derivatives.[8][9]
PART A: Hydrogenation of Ethyl 2-(5-cyclopropylfuran-2-yl)acetate
-
Vessel Preparation : Charge a high-pressure hydrogenation vessel (e.g., a Parr apparatus) with ethyl 2-(5-cyclopropylfuran-2-yl)acetate (1.0 eq) and anhydrous ethanol (to achieve a concentration of 0.2-0.5 M).
-
Catalyst Addition : Under an inert atmosphere (e.g., nitrogen), carefully add a catalytic amount of 5% Palladium on Carbon (Pd/C) (approx. 0.5-1% by weight of the ester).
-
Hydrogenation Reaction : Seal the vessel. Purge the system 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas. Pressurize the vessel with hydrogen to 50-100 psi.
-
Monitoring : Stir the mixture vigorously at a temperature between 25°C and 50°C. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 12-24 hours.
-
Work-up : Once complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with a small amount of ethanol.
-
Isolation : Combine the filtrates and remove the solvent under reduced pressure to yield crude ethyl 2-(5-cyclopropyloxolan-2-yl)acetate, which can be used directly in the next step.
PART B: Saponification to the Carboxylic Acid
-
Hydrolysis : Dissolve the crude ester from Part A in ethanol. Add an aqueous solution of sodium hydroxide (1.5 eq, e.g., 2 M NaOH).
-
Monitoring : Stir the mixture at room temperature for 4-8 hours, monitoring the disappearance of the ester spot by Thin Layer Chromatography (TLC).
-
Work-up and Isolation :
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any non-polar impurities.
-
Cool the remaining aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate may form, or the product may remain as an oil.
-
Extract the product from the acidified aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Dry the final product under high vacuum to remove residual solvents. If necessary, further purification can be achieved via column chromatography on silica gel.
Anticipated Spectroscopic Characterization
For a researcher synthesizing or handling this compound, the following spectroscopic signatures would be expected to confirm its structure.
-
¹H NMR :
-
Cyclopropyl Protons : A complex multiplet system in the upfield region (approx. 0.4-1.2 ppm).
-
Oxolane Protons : A series of multiplets between approximately 1.5 and 4.5 ppm. The protons at C2 and C5, being adjacent to the oxygen, will be the most downfield.
-
Acetic Acid Protons : A doublet or multiplet for the CH₂ group adjacent to the oxolane ring (approx. 2.5-2.8 ppm).
-
Carboxylic Acid Proton : A broad singlet, typically far downfield (>10 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR :
-
Cyclopropyl Carbons : Signals in the upfield region (approx. 5-15 ppm).
-
Oxolane Carbons : Four distinct signals in the aliphatic region, with C2 and C5 (adjacent to oxygen) appearing more downfield (approx. 70-85 ppm) than C3 and C4.
-
Acetic Acid Carbons : A signal for the CH₂ carbon and a downfield signal for the carbonyl carbon (C=O) at approx. 170-180 ppm.
-
-
Infrared (IR) Spectroscopy :
-
O-H Stretch : A very broad absorption band from the carboxylic acid O-H group, typically from 2500-3300 cm⁻¹.
-
C-H Stretch : Aliphatic C-H stretching just below 3000 cm⁻¹.
-
C=O Stretch : A strong, sharp absorption band for the carboxylic acid carbonyl at approximately 1700-1725 cm⁻¹.
-
C-O Stretch : A strong C-O stretching band from the ether linkage in the oxolane ring, typically around 1050-1150 cm⁻¹.
-
Safety and Handling
As 2-(5-Cyclopropyloxolan-2-yl)acetic acid is a research chemical with limited toxicological data, it should be handled with appropriate care in a laboratory setting.
-
General Handling : Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE) : Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Fire Safety : While not highly flammable, it is a combustible organic material. Keep away from heat, sparks, and open flames.
-
Storage : Store in a tightly sealed container in a cool, dry place. The supplier recommends a shipping temperature of 4°C.
Conclusion and Future Outlook
2-(5-Cyclopropyloxolan-2-yl)acetic acid represents a modern and strategically designed chemical building block. While it may not have documented biological activity itself, its true value lies in its potential for incorporation into larger, more complex molecules. The combination of a metabolically robust cyclopropyl group, a solubility-enhancing oxolane ring, and a synthetically versatile acetic acid handle makes it a highly attractive tool for lead optimization campaigns in drug discovery. Researchers can leverage this compound to systematically probe structure-activity relationships, address common liabilities in early-stage drug candidates, and ultimately accelerate the development of novel therapeutics across a range of disease areas, including oncology, infectious diseases, and neurology.
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